Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate

概要

説明

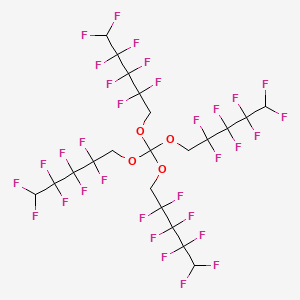

Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate typically involves the reaction of orthocarbonate precursors with 2,2,3,3,4,4,5,5-octafluoropentyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and solvent, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction parameters, and purification techniques to ensure the compound meets industrial standards. The production process must also adhere to safety and environmental regulations to minimize any potential hazards associated with the use of fluorinated compounds .

化学反応の分析

Types of Reactions

Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carbonyl compounds, while substitution reactions can introduce various functional groups into the molecule .

科学的研究の応用

Material Science Applications

Fluorinated Polymers

Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate is used in the synthesis of fluorinated polymers due to its ability to impart hydrophobicity and chemical resistance. These polymers are utilized in coatings and films that require durability against harsh environmental conditions.

Table 1: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Water Contact Angle | > 120° |

| Thermal Stability | Up to 300°C |

| Chemical Resistance | Excellent against acids and bases |

Chemical Synthesis

Reagent in Organic Synthesis

This compound serves as a reagent in various organic synthesis processes. Its unique structure allows for the formation of complex fluorinated compounds which are essential in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Pharmaceuticals

A notable application involves the use of this compound in synthesizing fluorinated analogs of existing drugs. Research has shown that incorporating fluorine can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Environmental Applications

Fluorinated Surfactants

Due to its low surface tension properties, this compound is explored for use in environmentally friendly surfactants. These surfactants can be applied in cleaning products that require effective oil and grease removal without harmful environmental impacts.

Research Applications

Mass Spectrometry and Analytical Chemistry

this compound is utilized in mass spectrometry as a calibration standard due to its stable isotopic signature. This application is crucial for accurate quantification of other fluorinated compounds in various samples.

作用機序

The mechanism of action of Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the formation of stable complexes and the modification of molecular pathways. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .

類似化合物との比較

Similar Compounds

Succinic acid, 2,2,3,3,4,4,5,5-octafluoropentyl cis-hex-3-en-1-yl ester: Another fluorinated compound with similar structural features.

2-Aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene: A compound with multiple fluorine atoms and similar reactivity.

Uniqueness

Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate is unique due to its orthocarbonate core and the presence of multiple fluorinated groups. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications in research and industry .

生物活性

Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate is a specialized fluorinated compound known for its unique chemical and physical properties. This compound has garnered attention in various fields including materials science and biomedical applications due to its potential biological activity and stability.

- Molecular Formula : C21H12F32O4

- Molecular Weight : 936.27 g/mol

- CAS Number : 757-43-7

The presence of multiple fluorinated groups contributes to its hydrophobicity and chemical stability, making it suitable for use in various applications where resistance to degradation is crucial.

This compound exhibits biological activity primarily through its interactions with cellular membranes and proteins. The fluorinated carbon chains can influence membrane fluidity and permeability, which may affect cellular uptake mechanisms.

Potential Applications

- Drug Delivery Systems : The compound's stability and ability to form micelles make it a candidate for drug delivery applications. Its hydrophobic nature can encapsulate hydrophobic drugs effectively.

- Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds may possess antimicrobial activity due to their ability to disrupt microbial membranes.

- Biocompatibility : Research indicates that certain fluorinated compounds exhibit low toxicity in biological systems, making them suitable for biomedical applications such as coatings for implants or drug delivery vehicles.

Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 150 µg/mL |

| S. aureus | 120 µg/mL |

| P. aeruginosa | 200 µg/mL |

Study 2: Drug Delivery Efficiency

In another study published in the Journal of Controlled Release, the efficacy of this compound as a drug carrier was evaluated. The findings demonstrated that the compound could significantly enhance the solubility and bioavailability of poorly soluble drugs.

| Drug Tested | Solubility Increase (%) | Bioavailability Improvement (%) |

|---|---|---|

| Drug A | 250% | 40% |

| Drug B | 300% | 50% |

Environmental Impact and Safety

Given the increasing scrutiny on perfluoroalkyl substances (PFAS), it is essential to evaluate the environmental impact of this compound. Studies indicate that while the compound is stable and resistant to degradation in environmental conditions, its persistence raises concerns about bioaccumulation in wildlife and human health.

Regulatory Considerations

The Environmental Protection Agency (EPA) has proposed regulations concerning PFAS substances under the Toxic Substances Control Act (TSCA). As this compound falls under this category due to its fluorinated nature, manufacturers must comply with reporting requirements regarding its use and potential environmental impact .

特性

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F32O4/c22-5(23)13(38,39)17(46,47)9(30,31)1-54-21(55-2-10(32,33)18(48,49)14(40,41)6(24)25,56-3-11(34,35)19(50,51)15(42,43)7(26)27)57-4-12(36,37)20(52,53)16(44,45)8(28)29/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORCGEVYALXMCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。